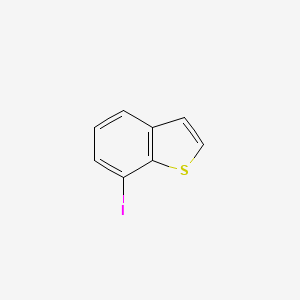

7-Iodo-benzthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

360575-63-9 |

|---|---|

Molecular Formula |

C8H5IS |

Molecular Weight |

260.10 g/mol |

IUPAC Name |

7-iodo-1-benzothiophene |

InChI |

InChI=1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |

InChI Key |

RBVMCNDUYBMNKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)I)SC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Iodo-benzthiazole from 2-Aminothiophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust multi-step synthetic pathway for the preparation of 7-Iodo-benzthiazole, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences with a commercially available substituted 2-aminothiophenol derivative and proceeds through a strategic sequence of nitration, cyclization, reduction, and a concluding Sandmeyer iodination. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy Overview

The synthesis of this compound from a readily available 2-aminothiophenol precursor is most effectively achieved through a multi-step approach. A direct and regioselective iodination of the benzothiazole ring at the 7-position is challenging to control. Therefore, a more strategic pathway involves the initial construction of a benzothiazole ring bearing a nitro group at the 7-position. This nitro functionality serves as a precursor to an amino group, which can then be efficiently converted to the target iodo group via the Sandmeyer reaction.

The overall synthetic workflow can be summarized in the following key transformations:

-

Nitration and Cyclization: Introduction of a nitro group onto the aromatic ring of a suitable precursor, followed by cyclization to form the 7-nitrobenzothiazole core.

-

Reduction: Selective reduction of the 7-nitro group to a 7-amino group.

-

Sandmeyer Iodination: Diazotization of the 7-amino group followed by displacement with iodide to yield the final this compound.

A common and practical starting material for this sequence is 2-amino-4-chlorophenol, which can be converted to the necessary 2-amino-thiophenol derivative. For the purpose of this guide, we will focus on the synthesis of a 2-substituted-7-iodobenzothiazole, specifically 7-iodo-2-methylbenzothiazole, as the introduction of a substituent at the 2-position is a common feature in many biologically active benzothiazoles.

Experimental Protocols

Synthesis of 2-Methyl-7-nitrobenzo[d]thiazole

The synthesis of the key intermediate, 2-methyl-7-nitrobenzo[d]thiazole, can be achieved from 2-amino-6-nitrobenzenethiol. This precursor can be synthesized from 2-chloro-3-nitroaniline.

Materials:

-

2-Amino-6-nitrobenzenethiol

-

Acetic anhydride

-

Pyridine (catalytic amount)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-nitrobenzenethiol (1.0 eq) in a minimal amount of ethanol.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-methyl-7-nitrobenzo[d]thiazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of 7-Amino-2-methylbenzo[d]thiazole

The reduction of the nitro group at the 7-position to an amino group is a critical step. A common and effective method for this transformation is the use of iron powder in the presence of an acid.

Materials:

-

2-Methyl-7-nitrobenzo[d]thiazole

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

Procedure:

-

To a suspension of 2-methyl-7-nitrobenzo[d]thiazole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and ammonium chloride (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude 7-amino-2-methylbenzo[d]thiazole can be purified by recrystallization or column chromatography.

Synthesis of 7-Iodo-2-methylbenzo[d]thiazole via Sandmeyer Reaction

The final step involves the conversion of the 7-amino group to the 7-iodo group using the Sandmeyer reaction. This two-part reaction first involves the formation of a diazonium salt, followed by its reaction with an iodide source.

Materials:

-

7-Amino-2-methylbenzo[d]thiazole

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

Procedure:

-

Diazotization:

-

Suspend 7-amino-2-methylbenzo[d]thiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 7-iodo-2-methylbenzo[d]thiazole can be purified by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical yields for each step of the synthesis of 7-iodo-2-methylbenzothiazole. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) |

| 1. Cyclization | 2-Methyl-7-nitrobenzo[d]thiazole | 2-Amino-6-nitrobenzenethiol | 85-95 |

| 2. Reduction | 7-Amino-2-methylbenzo[d]thiazole | 2-Methyl-7-nitrobenzo[d]thiazole | 70-85 |

| 3. Sandmeyer Iodination | 7-Iodo-2-methylbenzo[d]thiazole | 7-Amino-2-methylbenzo[d]thiazole | 60-75 |

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthesis of 7-Iodo-2-methylbenzothiazole.

Caption: Synthetic route to 7-Iodo-2-methylbenzothiazole.

Sandmeyer Reaction Mechanism

The following diagram outlines the key steps of the Sandmeyer reaction for the conversion of the 7-amino group to the 7-iodo group.

Caption: Mechanism of the Sandmeyer iodination step.

An In-depth Technical Guide to the Direct Iodination of Benzothiazole at the 7-Position

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a state-of-the-art method for the regioselective iodination of the benzothiazole scaffold at the 7-position. The synthesis of 7-iodobenzothiazole is of significant interest in medicinal chemistry and materials science, as it serves as a versatile building block for the introduction of further functionalities. Direct iodination of the benzothiazole ring typically leads to a mixture of isomers, making the selective synthesis of the 7-iodo derivative a challenge. The methodology detailed herein, pioneered by Stanetty and Krumpak, circumvents this issue through a directed lithiation and aryne-mediated cyclization strategy, allowing for the specific functionalization at the desired position.[1][2][3]

Overview of the Synthetic Strategy

The selective iodination at the 7-position of the benzothiazole core is achieved through a one-pot reaction sequence commencing with a suitably substituted N-(3-halophenyl)thioamide or N-(3-halophenyl)thionocarbamate. The key steps involve:

-

Directed ortho-Lithiation: A strong lithium base is used to selectively deprotonate the position ortho to the directing group (thioamide or thionocarbamate) on the phenyl ring.

-

Aryne Formation and Intramolecular Cyclization: The resulting lithiated species eliminates a lithium halide to form a reactive aryne intermediate. This is immediately followed by an intramolecular cyclization, where the sulfur atom of the thioamide or thionocarbamate attacks the aryne, leading to the formation of a 7-lithiobenzothiazole derivative.

-

Electrophilic Quenching: The final step involves the quenching of the highly reactive 7-lithiobenzothiazole intermediate with an electrophile. For the purpose of this guide, molecular iodine (I₂) is used as the electrophile to yield the desired 7-iodobenzothiazole derivative.

This method offers a high degree of regioselectivity, which is dictated by the initial substitution pattern of the starting material and the nature of the directing group.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of a 7-iodobenzothiazole derivative, based on the work of Stanetty and Krumpak.[1][2][3] This protocol is adapted from a similar procedure where dimethylformamide (DMF) was used as the electrophile.[4]

Reaction Scheme:

(Starting Material: N-(3-halophenyl)propanethioamide derivative)

-

Step 1: Directed Lithiation and Aryne Formation/Cyclization

-

To a solution of the N-(3-halophenyl)propanethioamide derivative in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of a strong lithium base (e.g., n-butyllithium or tert-butyllithium) dropwise.

-

Stir the reaction mixture at this temperature for the specified time to ensure complete deprotonation and aryne formation/cyclization.

-

-

Step 2: Electrophilic Quenching with Iodine

-

To the resulting solution containing the 7-lithiobenzothiazole intermediate, add a solution of molecular iodine (I₂) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional period to ensure complete quenching.

-

-

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 7-iodobenzothiazole derivative.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of a 7-substituted benzothiazole derivative using the directed lithiation and aryne-mediated cyclization approach. The data for the iodinated product is extrapolated based on a similar reaction with DMF as the electrophile.

| Starting Material | Product | Electrophile | Yield (%) | Reference |

| N-(3-fluorophenyl)-O-methylcarbamothioate | 2-methoxybenzothiazole-7-carbaldehyde | DMF | N/A | [4] |

| N-(3-halophenyl)propanethioamide derivative | 7-Iodo-2-substituted-benzothiazole | I₂ | N/A |

Note: The yield for the 7-iodo derivative is not explicitly reported in the reviewed literature but is expected to be moderate to good based on the successful synthesis of the 7-formyl derivative.

Visualizations

Signaling Pathway: Mechanism of 7-Iodobenzothiazole Formation

The following diagram illustrates the mechanistic pathway for the formation of 7-iodobenzothiazole via directed lithiation and aryne-mediated cyclization.

Caption: Mechanism of 7-iodobenzothiazole synthesis.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of 7-iodobenzothiazole.

Caption: Experimental workflow for 7-iodobenzothiazole.

Conclusion

The directed lithiation and aryne-mediated cyclization strategy provides an elegant and effective solution for the regioselective synthesis of 7-iodobenzothiazole. This method is particularly valuable for researchers in drug discovery and materials science who require access to specifically functionalized benzothiazole derivatives. The ability to introduce an iodine atom at the 7-position opens up a wide range of possibilities for further synthetic transformations, such as cross-coupling reactions, to generate novel and complex molecules with potentially valuable biological or material properties. While the direct iodination of the parent benzothiazole ring remains a challenge in terms of regioselectivity, this indirect yet highly specific method offers a robust and reliable alternative.

References

A Technical Guide to the NMR Spectral Analysis of 7-Iodo-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts for 7-Iodo-benzothiazole can be predicted by using the known values for the parent benzothiazole molecule and applying substituent chemical shift (SCS) increments for an iodine atom on a benzene ring. The iodine atom is expected to exert a deshielding effect (iodine anisotropy) on the proton at position 6 and influence the carbon chemical shifts through inductive and heavy-atom effects.

Disclaimer: The following data are predicted for illustrative purposes and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data for 7-Iodo-benzothiazole (in CDCl₃, 400 MHz)

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~9.10 | s | - |

| H-4 | ~7.95 | d | ~8.0 |

| H-5 | ~7.40 | t | ~7.8 |

| H-6 | ~8.20 | d | ~7.6 |

Table 2: Predicted ¹³C NMR Data for 7-Iodo-benzothiazole (in CDCl₃, 100 MHz)

| Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155.0 |

| C-3a | ~153.5 |

| C-4 | ~127.0 |

| C-5 | ~128.5 |

| C-6 | ~135.0 |

| C-7 | ~95.0 |

| C-7a | ~136.0 |

General Experimental Protocol for NMR Analysis

This section details a standard protocol for the acquisition of NMR spectra for a novel compound such as 7-Iodo-benzothiazole.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 7-Iodo-benzothiazole sample.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent depends on the sample's solubility.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Filtering (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.

-

Temperature: 298 K (25 °C).

-

-

2D NMR Experiments (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent NMR characterization of a novel benzothiazole derivative.

Caption: General workflow from synthesis to NMR-based structural confirmation.

Mass Spectrometry Analysis of 7-Iodo-benzthiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 7-Iodo-benzthiazole. Due to the limited availability of direct mass spectral data for this specific compound in scientific literature, this guide presents a theoretical yet structurally sound approach based on the well-established principles of mass spectrometry and data from analogous compounds, including iodinated aromatics and substituted benzothiazoles.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. This guide details the predicted fragmentation patterns under electron ionization (EI), proposes a standard experimental protocol for its analysis, and provides visual representations of the analytical workflow and fragmentation pathways.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of the iodine atom and the benzothiazole ring. The following table summarizes the expected quantitative data from an electron ionization mass spectrometry (EI-MS) analysis.

| m/z (predicted) | Proposed Ion/Fragment | Relative Intensity (%) | Notes |

| 261 | [C₇H₄INS]⁺• (Molecular Ion, M⁺•) | High | The molecular weight of this compound. |

| 134 | [C₇H₄NS]⁺ | High | Resulting from the loss of the iodine radical (•I). This is expected to be a major fragment due to the relative weakness of the C-I bond. |

| 108 | [C₆H₄S]⁺• | Moderate | Arises from the loss of HCN from the [M-I]⁺ fragment. |

| 91 | [C₅H₃S]⁺ | Low | Further fragmentation of the benzothiazole ring. |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation, indicative of the benzene portion of the molecule. |

| 127 | [I]⁺ | Low to Moderate | Iodine cation. |

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Sample Preparation

-

Solvent Selection : Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Concentration : Prepare a dilution series ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for analysis and to establish a calibration curve for quantitative studies.

-

Internal Standard : For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different mass) to the sample solution.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Column : A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating aromatic compounds.

-

Injection Volume : 1 µL.

-

Injector Temperature : 250°C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Ionization Mode : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : Scan from m/z 40 to 400.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, followed by characteristic bond cleavages.

Discussion of Fragmentation

The proposed fragmentation pathway is initiated by the ionization of the this compound molecule. The carbon-iodine bond is the most likely site for initial fragmentation due to its lower bond energy compared to the bonds within the aromatic ring system.

-

Loss of Iodine : The primary fragmentation event is predicted to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) and the formation of a stable benzothiazole cation at m/z 134. This is a common fragmentation pathway for iodinated aromatic compounds.

-

Fragmentation of the Benzothiazole Ring : The [M-I]⁺ ion at m/z 134 is expected to undergo further fragmentation. A characteristic loss for thiazole and benzothiazole derivatives is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to the formation of a thiophenyl cation at m/z 108.

-

Alternative Fragmentations : While the loss of the iodine radical is expected to be the dominant pathway, the formation of an iodine cation ([I]⁺) at m/z 127 is also possible, although likely with a lower abundance.

Conclusion

This technical guide provides a detailed theoretical framework for the mass spectrometry analysis of this compound. The predicted fragmentation pattern, centered around the facile loss of the iodine substituent followed by the characteristic fragmentation of the benzothiazole core, offers a solid basis for the identification and structural confirmation of this compound. The provided experimental protocol outlines a robust method for obtaining high-quality mass spectral data. For definitive structural elucidation, high-resolution mass spectrometry (HRMS) to confirm elemental compositions and tandem mass spectrometry (MS/MS) to verify fragmentation pathways are recommended.

An In-depth Technical Guide on the Solubility of 7-Iodo-benzothiazole in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide on the solubility of 7-Iodo-benzothiazole. It is important to note that a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for 7-Iodo-benzothiazole. The information presented herein is based on the known solubility of the parent compound, benzothiazole, and is intended to provide a general understanding and a practical framework for experimental determination.

Introduction

7-Iodo-benzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development settings. This guide provides an overview of the expected solubility of 7-Iodo-benzothiazole based on its parent structure and a detailed protocol for its experimental determination.

Estimated Solubility Profile of 7-Iodo-benzothiazole

While specific quantitative data for 7-Iodo-benzothiazole is not available, the solubility of the parent compound, benzothiazole, can provide a useful estimation. Benzothiazole is generally soluble in a range of common organic solvents.[1][2] The introduction of an iodine atom at the 7-position is expected to increase the molecular weight and potentially alter the polarity, which may influence its solubility relative to the parent compound. It is anticipated that 7-Iodo-benzothiazole will exhibit good solubility in polar aprotic and some polar protic solvents.

Table 1: Estimated Qualitative Solubility of 7-Iodo-benzothiazole in Common Organic Solvents (Based on Benzothiazole)

| Solvent | Solvent Type | Estimated Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |

| Methanol | Polar Protic | Soluble[1] |

| Ethanol | Polar Protic | Very Soluble[3] |

| Acetone | Polar Aprotic | Soluble[2] |

| Diethyl Ether | Nonpolar | Very Soluble[3] |

| Carbon Disulfide | Nonpolar | Soluble[3] |

| Water | Polar Protic | Slightly Soluble[1][3] |

Experimental Protocol for Determining Thermodynamic Solubility

To obtain precise quantitative solubility data for 7-Iodo-benzothiazole, the saturation shake-flask method is highly recommended.[4][5] This method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of 7-Iodo-benzothiazole in a given organic solvent at a specific temperature.

Materials:

-

7-Iodo-benzothiazole (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 7-Iodo-benzothiazole to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

-

Add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[4]

-

-

Phase Separation:

-

After the equilibration period, allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. A sedimentation period of 24 hours can be employed.[4]

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[4]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 7-Iodo-benzothiazole in the diluted samples using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 7-Iodo-benzothiazole of known concentrations.

-

Determine the concentration of 7-Iodo-benzothiazole in the experimental samples by comparing their analytical response to the calibration curve.

-

Calculate the solubility by taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 7-Iodo-benzothiazole using the shake-flask method.

Caption: General workflow for determining the solubility of 7-Iodo-benzothiazole.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. dissolutiontech.com [dissolutiontech.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Properties of 7-Substituted Benzothiazoles

This technical guide provides a comprehensive overview of the electronic properties of 7-substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry. The electronic characteristics of these molecules are pivotal to their biological activity and photophysical behavior. This document details the experimental and computational methodologies used to characterize these properties, presents quantitative data, and illustrates key workflows and concepts.

Introduction to Benzothiazoles

Benzothiazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is a prominent pharmacophore found in a wide array of biologically active molecules, exhibiting properties such as antitumor, antimicrobial, anticonvulsant, and anti-inflammatory activities.[1][3][4] The electronic properties of the benzothiazole core, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are critical determinants of their pharmacological and photophysical characteristics. Substitution on the benzene ring, particularly at the 7-position, allows for the fine-tuning of these electronic properties, thereby modulating the molecule's reactivity, stability, and interaction with biological targets.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 7-position can significantly alter the energy of the HOMO and LUMO levels and the corresponding energy gap (ΔE). A smaller energy gap is generally associated with higher chemical reactivity and a red-shift in the absorption spectrum.[1] Understanding these structure-property relationships is crucial for the rational design of novel benzothiazole-based drugs and functional materials.

Synthesis and Characterization Workflow

The investigation of 7-substituted benzothiazoles follows a logical workflow, from synthesis to detailed characterization of their electronic properties through a combination of experimental and computational techniques.

Caption: General workflow for the synthesis and electronic characterization of substituted benzothiazoles.

Impact of Substituents on Electronic Properties

The electronic nature of the substituent at the 7-position directly influences the electron density distribution across the benzothiazole scaffold. Electron-donating groups (e.g., -OCH₃, -CH₃) tend to increase the energy of the HOMO, while electron-withdrawing groups (e.g., -NO₂, -CF₃) lower the energy of the LUMO. Both types of substitutions can lead to a reduction in the HOMO-LUMO energy gap, which is a key parameter governing the molecule's electronic transitions and reactivity.

Caption: Logical relationship between substituents and the electronic properties of the benzothiazole core.

Quantitative Data Summary

The electronic properties of substituted benzothiazoles are quantified using spectroscopic and electrochemical methods, often complemented by computational calculations.

Table 1: Photophysical Properties of Selected Benzothiazole Derivatives This table summarizes the absorption (λ_abs) and emission (λ_em) maxima for various benzothiazole derivatives, illustrating the effect of substitution on their spectroscopic properties.

| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Ref. |

| BTPCP | Picolinoyl chloride deriv. | Chloroform | 324, 382 | 556 | 174 | [5] |

| BTPCP | Picolinoyl chloride deriv. | H₂O | - | 564 | - | [5] |

| Comp. 1j | Bithienyl-benzothiazole | Ethanol | - | - | - | [6] |

| BHPO1 | Hydroxyphenyl | Aggregated State | ~365 | Green Emission | Large | [7] |

| BHPO2 | Hydroxyphenyl | Aggregated State | ~365 | Orange Emission | Large | [7] |

Note: Data for specifically 7-substituted benzothiazoles is limited in the provided search results; this table serves as an illustration with various substituted benzothiazoles.

Table 2: Calculated Electronic Properties of Substituted Benzothiazoles (DFT) This table presents key electronic parameters calculated using Density Functional Theory (DFT), such as HOMO and LUMO energies and the resulting energy gap (E_gap).

| Compound | Substituent(s) | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Method | Ref. |

| Comp3 | Furan, -NO₂ | -6.18 | -3.35 | 2.83 | B3LYP/6-31+G | [8] |

| Comp4 | Furan, -CH₃ | -5.52 | -1.92 | 3.60 | B3LYP/6-31+G | [8] |

| Comp2 | Thiophene, -CH₃ | -5.58 | -1.88 | 3.70 | B3LYP/6-31+G | [8] |

| Comp1 | Thiophene, -H | -5.59 | -1.95 | 3.64 | B3LYP/6-31+G | [8] |

| Cmpd 4 | -CF₃ | - | - | 4.46 | B3LYP/6-311G(d,p) | [1] |

| Cmpd 5 | Unsubstituted | - | - | 4.73 | B3LYP/6-311G(d,p) | [1] |

Detailed Experimental and Computational Protocols

5.1. General Synthesis Protocol: Condensation Reaction The synthesis of 2-substituted benzothiazoles is commonly achieved by the condensation of 2-aminothiophenol with aldehydes.[9][10]

-

Reactant Preparation: Dissolve the desired 7-substituted-2-aminothiophenol (1 equivalent) and a substituted aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

-

Reaction: The mixture is typically heated to reflux for several hours (e.g., 1-4 hours).[9] The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization or column chromatography to yield the pure 7-substituted benzothiazole derivative.[6]

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3][8][11]

5.2. Protocol for UV-Vis and Fluorescence Spectroscopy This protocol outlines the standard procedure for measuring the photophysical properties of the synthesized compounds.[5][7]

-

Solution Preparation: Prepare a stock solution of the benzothiazole derivative in a spectroscopic grade solvent (e.g., ethanol, chloroform, THF) at a concentration of approximately 1 mM. From this stock, prepare a dilute solution (e.g., 1-10 µM) for analysis.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Fill another cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λ_abs) is determined from the spectrum.

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at its determined λ_abs (or a suitable excitation wavelength).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λ_em) is determined.

-

5.3. Protocol for Cyclic Voltammetry (CV) CV is used to investigate the redox behavior of the compounds and estimate their HOMO/LUMO energy levels.[12][13][14]

-

Electrochemical Cell Setup:

-

Electrolyte Solution Preparation:

-

Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).[12]

-

Dissolve the benzothiazole sample in the electrolyte solution to a final concentration of approximately 1 mM.

-

-

Measurement:

-

Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[12]

-

Immerse the electrodes in the solution.

-

Connect the electrodes to a potentiostat.

-

Perform the CV scan by sweeping the potential between set limits at a specific scan rate (e.g., 50-100 mV/s).

-

Record the resulting voltammogram (current vs. potential). The oxidation and reduction peak potentials are used to estimate the HOMO and LUMO energy levels, respectively.

-

5.4. Protocol for Density Functional Theory (DFT) Calculations DFT is a computational method used to model and predict the electronic structure and properties of molecules.[1][16][17]

-

Structure Optimization:

-

The 3D structure of the 7-substituted benzothiazole is built using molecular modeling software (e.g., GaussView).

-

The ground-state geometry is optimized using a DFT method, commonly the B3LYP functional, with a suitable basis set like 6-31+G** or 6-311G(d,p).[1][8][16] This is typically performed using computational chemistry software like Gaussian.[1][17][18]

-

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[16]

-

Property Calculation:

-

From the optimized structure, electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated.[1][8]

-

Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum by calculating the electronic transition energies.[1][16]

-

Conclusion

The electronic properties of 7-substituted benzothiazoles are highly tunable through synthetic modification. The interplay between the substituent's electronic nature and the benzothiazole core dictates the molecule's photophysical and electrochemical behavior. A synergistic approach combining synthesis, experimental characterization (UV-Vis, CV), and computational analysis (DFT) provides a robust framework for understanding these properties. This knowledge is instrumental for the rational design of novel benzothiazole derivatives with tailored electronic characteristics for applications in drug development and materials science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. ijper.org [ijper.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 8. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ossila.com [ossila.com]

- 15. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jurnal.ugm.ac.id [jurnal.ugm.ac.id]

7-Iodo-benzothiazole: A Versatile Building Block in Modern Organic Synthesis

For Immediate Release

[City, State] – October 31, 2025 – The heterocyclic compound 7-Iodo-benzothiazole has emerged as a crucial and versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique structural features, including the reactive iodine atom at the 7-position, make it an ideal starting point for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of 7-Iodo-benzothiazole for researchers, scientists, and professionals in drug development.

Synthesis of 7-Iodo-benzothiazole

The introduction of an iodine atom at the 7-position of the benzothiazole core is a key synthetic challenge. While a definitive, high-yielding, and widely applicable direct iodination method for the 7-position is not extensively documented in readily available literature, the synthesis of substituted benzothiazoles is generally achieved through the condensation of corresponding 2-aminothiophenols with various electrophiles. Therefore, the most plausible route to 7-Iodo-benzothiazole involves the use of a pre-iodinated starting material, such as 2-amino-6-iodobenzenethiol, which can then be cyclized to form the desired product.

A general synthetic approach is outlined below:

Utility in Cross-Coupling Reactions

The true synthetic power of 7-Iodo-benzothiazole lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond at the 7-position is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds. This opens up a vast chemical space for the synthesis of diverse 7-substituted benzothiazole derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. 7-Iodo-benzothiazole can be readily coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate 7-aryl-benzothiazoles. These biaryl structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1]

A representative workflow for the Suzuki-Miyaura coupling of 7-Iodo-benzothiazole is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling of 7-Iodo-benzothiazole

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/H2O | 100 | 12 | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | Dioxane/H2O | 90 | 16 | Data not available |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals. 7-Iodo-benzothiazole serves as an excellent substrate for Sonogashira coupling, providing access to 7-alkynyl-benzothiazoles.

Table 2: General Conditions for Sonogashira Coupling of Aryl Iodides

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | DMF | 80 | 6 |

| 2 | Trimethylsilylacetylene | Pd(PPh3)4 (5) | CuI (10) | i-Pr2NEt | Toluene | 70 | 8 |

Note: These are general conditions and have not been specifically reported for 7-Iodo-benzothiazole in the searched literature.

Heck Reaction

The Heck reaction is a versatile method for the arylation of alkenes.[3] 7-Iodo-benzothiazole can be coupled with a range of alkenes to introduce a vinyl group at the 7-position, leading to the formation of styrenyl-type derivatives. These products can undergo further transformations or possess interesting photophysical properties.

Applications in Drug Discovery and Medicinal Chemistry

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The ability to functionalize the 7-position of the benzothiazole ring system through cross-coupling reactions with 7-Iodo-benzothiazole as a key intermediate allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Several studies on other substituted benzothiazoles have implicated the inhibition of key signaling pathways in their anticancer effects. For instance, some benzothiazole derivatives have been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[6] While direct evidence for 7-substituted benzothiazole derivatives is still emerging, it is a promising area of investigation.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of 7-Iodo-benzothiazole are not widely available in the public domain. The following are general protocols for palladium-catalyzed cross-coupling reactions that can be adapted for 7-Iodo-benzothiazole.

General Procedure for Suzuki-Miyaura Coupling: To a solution of 7-Iodo-benzothiazole (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed mixture of toluene (5 mL) and water (1 mL) is added a palladium catalyst such as Pd(PPh3)4 (0.05 equiv) and a base such as K2CO3 (2.0 equiv). The reaction mixture is heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-benzothiazole.

General Procedure for Sonogashira Coupling: A mixture of 7-Iodo-benzothiazole (1.0 equiv), the terminal alkyne (1.5 equiv), a palladium catalyst such as PdCl2(PPh3)2 (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv) in a suitable solvent like DMF or triethylamine is degassed and stirred under an inert atmosphere. The reaction is heated to the desired temperature (e.g., 80 °C) for a specified time (e.g., 6 hours). Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The residue is purified by chromatography to yield the 7-alkynyl-benzothiazole.

Conclusion

7-Iodo-benzothiazole is a valuable and reactive building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a wide array of 7-substituted benzothiazole derivatives. These compounds hold significant promise for applications in drug discovery and materials science. Further research into the specific reaction conditions and biological activities of derivatives synthesized from 7-Iodo-benzothiazole is warranted to fully exploit the potential of this versatile scaffold.

References

Mechanism of electrophilic iodination of the benzothiazole ring

An In-depth Technical Guide to the Electrophilic Iodination of the Benzothiazole Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, regioselectivity, and experimental protocols for the electrophilic iodination of the benzothiazole ring. Benzothiazole and its derivatives are crucial scaffolds in medicinal chemistry and materials science. Understanding their functionalization is paramount for the development of novel compounds. This document details the underlying principles of electrophilic aromatic substitution on this electron-deficient heterocyclic system, with a specific focus on iodination.

Introduction: The Benzothiazole Scaffold

Benzothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring. While the overall system is aromatic, the presence of the electron-withdrawing thiazole moiety renders the benzothiazole ring system electron-deficient. Consequently, it is less reactive towards electrophilic aromatic substitution (SEAr) than benzene.[1] Electrophilic attack occurs preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (thiazole) portion. The positions available for substitution are C-4, C-5, C-6, and C-7.

The Mechanism of Electrophilic Iodination

The electrophilic iodination of aromatic compounds, including benzothiazole, is a stepwise process. Unlike chlorination or bromination, molecular iodine (I₂) is generally not electrophilic enough to react with even electron-rich aromatic rings, let alone electron-deficient systems like benzothiazole.[2] Therefore, an activation step is required to generate a more potent electrophilic iodine species, colloquially referred to as "I⁺".

The overall mechanism proceeds in three main stages:

-

Generation of the Electrophilic Iodinating Agent: The reaction is initiated by converting molecular iodine into a highly electrophilic species. This is typically achieved by using an oxidizing agent in a strong acid.[3][4] Common reagent systems include iodine with nitric acid, iodic acid (HIO₃) in sulfuric acid, or N-iodosuccinimide (NIS) with an acid catalyst.[3][5] For instance, in a mixture of I₂ and an oxidizing acid like HIO₃, a potent electrophile, possibly the triiodine cation (I₃⁺) or a protonated hypoiodous species, is formed.[3]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzothiazole ring attacks the electrophilic iodine species. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex.

-

Deprotonation to Restore Aromaticity: A weak base in the reaction medium (e.g., HSO₄⁻, H₂O) abstracts a proton from the carbon atom that formed the new C-I bond. This step restores the aromatic system and yields the iodinated benzothiazole product.

Regioselectivity in Benzothiazole Iodination

The position of iodination on the benzothiazole ring is dictated by the stability of the intermediate sigma complex. The fused thiazole ring acts as a deactivating group with complex directing effects. While systematic studies on the direct iodination of unsubstituted benzothiazole are not as common as for other electrophilic substitutions like bromination,[6] available data indicates that harsh reaction conditions are often necessary.

Interestingly, direct iodination of electron-deficient benzothiazoles under strong oxidative and acidic conditions can lead to a mixture of products, with 4,7-diiodobenzothiazole being a major, albeit unexpected, component.[7] This substitution pattern is rare for typical electrophilic aromatic substitution reactions on this scaffold, highlighting a unique reactivity profile under these specific conditions. The formation of this product suggests that after an initial iodination, the electronic properties of the ring are altered, directing the second substitution. The precise factors governing the regioselectivity can be subtle and dependent on the specific substrate and reaction conditions.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 6. 400. Electrophilic substitution in benzothiazole. Part II. The bromination of the aminobenzothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of 7-Iodo-benzthiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Iodo-benzthiazole. The information presented herein is based on the general chemical properties of benzothiazoles, aryl iodides, and other halogenated aromatic compounds. It is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety in research and development. This document outlines the potential degradation pathways, recommended storage conditions, and general protocols for stability testing of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of benzothiazole, the parent compound, is provided below. These properties can influence the stability and handling of its derivatives.

| Property | Value (for Benzothiazole) | Reference |

| Molecular Formula | C7H5NS | [1] |

| CAS Number | 95-16-9 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 231 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. These include photodegradation, hydrolysis, and oxidation.

-

Photodegradation: Aryl iodides are known to be sensitive to light. The carbon-iodine bond can be cleaved by UV or visible light, leading to the formation of radical species and subsequent degradation products.[2] Therefore, exposure to light is a critical factor in the stability of this compound.

-

Hydrolysis: The benzothiazole ring itself can be susceptible to hydrolysis under certain pH conditions. Studies on other benzothiazole derivatives have shown that hydrolysis can occur, particularly in basic or strongly acidic environments.[3][4]

-

Oxidation: The benzothiazole moiety can be susceptible to oxidation, potentially leading to the formation of various oxidized derivatives.[5][6] The presence of oxidizing agents or exposure to air over prolonged periods could contribute to this degradation pathway.

The following diagram illustrates the potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the stability of this compound, the following storage and handling conditions are recommended based on the properties of related compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and reduce the rate of potential chemical reactions.[7][8] |

| Light | Protect from light. Store in an amber or opaque container. | Aryl iodides are often light-sensitive and can undergo photodegradation.[9][10][11] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen.[12] |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | To prevent contamination and degradation from moisture and air.[1][12] |

| Handling | Handle in a well-ventilated area, avoiding inhalation of dust or vapors. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][13][14] | Benzothiazole derivatives may be toxic.[15] |

Experimental Protocols for Stability Testing

To definitively determine the stability of this compound, a formal stability study should be conducted. The following outlines a general experimental protocol that can be adapted for this purpose.

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to elevated stress conditions.[16][17][18][19]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (test substance)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS, GC-MS)

Methodology:

-

Sample Preparation: Prepare multiple, identical samples of this compound in the intended storage container.

-

Storage Conditions: Place the samples in stability chambers set to various accelerated conditions. A common set of conditions for pharmaceutical substances is:

-

40 °C ± 2 °C / 75% RH ± 5% RH

-

50 °C ± 2 °C / ambient humidity

-

60 °C ± 2 °C / ambient humidity

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

-

Analytical Testing: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the amount of this compound remaining.

-

Purity/Degradation Products: Identification and quantification of any degradation products formed.

-

-

Data Analysis: Analyze the data to determine the rate of degradation and to predict the shelf-life under normal storage conditions using appropriate kinetic models (e.g., Arrhenius equation).

The following diagram illustrates a typical workflow for an accelerated stability study.

Conclusion

While specific stability data for this compound is not extensively documented, by understanding the chemical properties of the benzothiazole ring system and the carbon-iodine bond, a reliable framework for its storage and handling can be established. It is predicted that this compound is likely to be sensitive to light, and potentially susceptible to hydrolysis and oxidation under certain conditions. Therefore, storage in a cool, dark, and dry environment, preferably under an inert atmosphere, is strongly recommended. For definitive stability information and to establish an appropriate shelf-life, a formal stability study as outlined in this guide should be performed.

References

- 1. synerzine.com [synerzine.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chempap.org [chempap.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. How To [chem.rochester.edu]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 10. quora.com [quora.com]

- 11. camlab.co.uk [camlab.co.uk]

- 12. ossila.com [ossila.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. Stability Study Report Template for Medical Devices [mavenprofserv.com]

- 18. epa.gov [epa.gov]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Theoretical Calculations of 7-Iodo-benzthiazole Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzothiazoles and the Significance of Molecular Orbital Calculations

Benzothiazoles are a class of heterocyclic compounds that have garnered significant interest from medicinal and organic chemists due to their wide range of biological activities.[1][2] These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The specific derivative, 7-Iodo-benzthiazole, is a subject of interest for its potential applications in medicinal chemistry, where the iodine substituent can influence its electronic properties and biological interactions.

Theoretical calculations of molecular orbitals are crucial in understanding the electronic structure, reactivity, and potential biological activity of molecules like this compound. By employing computational methods such as Density Functional Theory (DFT), researchers can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions.[1] A smaller HOMO-LUMO gap generally suggests higher reactivity.[1]

Theoretical Methodology: A Generalized Protocol

The following section details a robust and widely adopted protocol for the theoretical calculation of molecular orbitals of benzothiazole derivatives, which is directly applicable to this compound.

Computational Details

Quantum chemical calculations are typically performed using software packages like Gaussian.[4] A common and effective method for these calculations is the Density Functional Theory (DFT), specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] This method has demonstrated reliability in reproducing various molecular properties, including vibrational spectra and molecular geometries. For accurate results, a suitable basis set, such as 6-311++G(d,p), is often employed to describe the atomic orbitals.[6]

Experimental Protocol: Computational Geometry Optimization

-

Initial Structure Generation: The 3D structure of this compound is generated using a molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is achieved using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are close to zero, and the geometry has reached a minimum on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

Molecular Orbital Analysis

Once the geometry is optimized, the molecular orbitals, including HOMO and LUMO, are calculated. The energies of these frontier molecular orbitals are key to understanding the electronic behavior of the molecule.

Data Presentation: Calculated Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) - Gas Phase (Illustrative) | Energy (eV) - Aqueous Phase (Illustrative) |

| HOMO-2 | -8.50 | -8.65 |

| HOMO-1 | -7.20 | -7.35 |

| HOMO | -6.10 | -6.25 |

| LUMO | -1.80 | -1.95 |

| LUMO+1 | -0.50 | -0.65 |

| LUMO+2 | 0.80 | 0.65 |

| HOMO-LUMO Gap (ΔE) | 4.30 | 4.30 |

Note: The values presented in this table are illustrative and based on typical ranges observed for benzothiazole derivatives. Specific calculations for this compound are required for precise values.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity. These descriptors provide a quantitative measure of different aspects of chemical reactivity.

Data Presentation: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value (Illustrative) |

| Ionization Potential (I) | I ≈ -EHOMO | 6.10 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.80 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.95 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.15 eV |

| Chemical Softness (S) | S = 1 / (2η) | 0.23 eV-1 |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | 3.63 eV |

Note: These values are derived from the illustrative HOMO and LUMO energies and serve as examples.

Visualization of Theoretical Workflows

To provide a clear understanding of the computational process, the following diagram illustrates the logical workflow for the theoretical calculation of molecular orbitals.

References

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 5. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7-Halogenated Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a bicyclic system marrying a benzene ring to a thiazole ring, represents a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their classification as "privileged scaffolds." Among these, the 7-halogenated benzothiazoles have carved a significant niche, with the introduction of a halogen atom at the 7-position profoundly influencing their physicochemical properties and pharmacological profiles. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of these vital compounds.

Historical Perspective: The Dawn of Benzothiazole Chemistry

The journey into benzothiazole chemistry began in the late 19th century. While the parent benzothiazole was known, the systematic exploration of its halogenated derivatives, particularly at the 7-position, evolved over subsequent decades. Early synthetic endeavors were primarily focused on the development of dyes and vulcanizing agents. However, the 20th century witnessed a paradigm shift towards the biological applications of these compounds.

The seminal work on the synthesis of 2-aminobenzothiazoles, a key precursor for many derivatives, laid the groundwork for accessing halogenated analogues. One of the earliest and most enduring methods is the Hugershoff reaction, which involves the cyclization of arylthioureas. Variations of this and other cyclization strategies, such as the Jacobsen synthesis, became the workhorses for producing a diverse array of substituted benzothiazoles, including those with halogens at the 7-position. While pinpointing the exact first synthesis of each 7-halogenated benzothiazole is challenging due to the dispersed nature of early chemical literature, their exploration intensified with the growing understanding of structure-activity relationships in the mid-20th century.

Synthesis of 7-Halogenated Benzothiazoles: Key Methodologies

The introduction of a halogen at the 7-position of the benzothiazole ring is typically achieved by starting with a correspondingly substituted aniline precursor. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring.

Synthesis of 2-Amino-7-halogenated Benzothiazoles

A common and versatile method for the synthesis of 2-amino-7-halogenated benzothiazoles involves the reaction of a 2-halogenated aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like glacial acetic acid.

Workflow for the Synthesis of 2-Amino-7-chlorobenzothiazole:

Spectroscopic Characterization of 7-Iodo-benzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged structure in drug discovery, and the introduction of a halogen atom, such as iodine, can significantly modulate a molecule's physicochemical and pharmacological properties, including its binding affinity to biological targets and its metabolic stability. Therefore, a thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds.

Molecular Structure and Spectroscopic Overview

The core of this guide revolves around the data obtained from a study on the direct iodination of electron-deficient benzothiazoles, which successfully synthesized and characterized 4,7-diiodobenzothiazole.[1][2][3] The spectroscopic techniques employed provide a detailed "fingerprint" of the molecule, allowing for its unequivocal identification.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent spectroscopic characterization of iodinated benzothiazoles is a multi-step process. It begins with the chemical synthesis of the target molecule, followed by purification and then analysis using various spectroscopic methods to confirm its identity and purity.

Caption: General workflow from synthesis to spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4,7-diiodobenzothiazole, the aromatic region of the spectrum is of particular interest.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.63 | d | 8.1 |

| H-6 | 7.14 | d | 8.1 |

| H-2 | 9.17 | s | - |

| Data extracted from the supporting information of Gryko et al. (2021).[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 155.6 |

| C-4 | 93.6 |

| C-5 | 136.1 |

| C-6 | 128.5 |

| C-7 | 99.1 |

| C-8 (C-S) | 138.9 |

| C-9 (C-N) | 150.8 |

| Data extracted from the supporting information of Gryko et al. (2021).[1] |

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 or 500 MHz).

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

| Technique | Ionization Mode | Calculated m/z | Found m/z |

| HRMS | ESI+ | [M+H]⁺ 387.8257 | 387.8259 |

| Data for 4,7-diiodobenzothiazole from the supporting information of Gryko et al. (2021).[1] |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The sample is ionized (e.g., using electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight. The isotopic pattern can help confirm the presence of elements like iodine.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

While NMR and MS are primary tools for structure elucidation, IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.

-

Infrared (IR) Spectroscopy: Provides information about the types of chemical bonds present in a molecule. For iodinated benzothiazoles, characteristic peaks for aromatic C-H stretching, C=N stretching of the thiazole ring, and C-S stretching would be expected.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule. The absorption maxima can be influenced by the substitution pattern on the benzothiazole ring.

Due to the lack of readily available, specific IR and UV-Vis data for 7-iodo-benzothiazole or 4,7-diiodobenzothiazole in the cited literature, typical spectral ranges for benzothiazole derivatives are considered.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a compound like an iodinated benzothiazole might interact with biological systems is crucial. While specific signaling pathways for 7-iodo-benzothiazole are not defined, a logical diagram can illustrate the general process of target identification and validation for a novel benzothiazole derivative.

Caption: A logical flow for drug discovery involving a novel benzothiazole.

Conclusion

The spectroscopic characterization of 7-iodo-benzothiazole and its analogues relies on a suite of analytical techniques, with NMR and mass spectrometry being the most definitive. The data presented for 4,7-diiodobenzothiazole serves as a robust example of the type of detailed information that can be obtained. The experimental protocols outlined provide a solid foundation for researchers and scientists working on the synthesis and analysis of novel benzothiazole derivatives for applications in drug development and other scientific fields. Further research to isolate and characterize the 7-iodo-benzothiazole isomer would be a valuable contribution to the field.

References

A Technical Guide to 7-Iodo-1,2-benzisothiazole for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Biological Significance

Abstract

7-Iodo-1,2-benzisothiazole is a halogenated heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural properties make it a valuable building block for the synthesis of more complex, biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of 7-Iodo-1,2-benzisothiazole, detailed experimental protocols for its synthesis and functionalization, and an exploration of its potential roles in modulating key signaling pathways. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in leveraging the therapeutic potential of benzothiazole derivatives.

Commercial Availability and Suppliers

While 7-Iodo-1,2-benzisothiazole is not as commonly stocked as some other reagents, it is available from a number of specialized chemical suppliers. Researchers looking to procure this compound can expect to source it from vendors who focus on providing building blocks for research and development. The availability and pricing can fluctuate, so it is recommended to contact suppliers directly for the most current information.

Below is a summary of potential suppliers for 7-Iodo-1,2-benzisothiazole and related structures. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified with the respective supplier.

| Supplier | Compound Name | CAS Number | Notes |

| Focus Synthesis LLC | 7-iodo-benzthiazole | 360575-63-9 | Last quote noted in 2022. Direct inquiry recommended. |